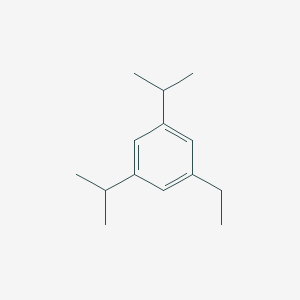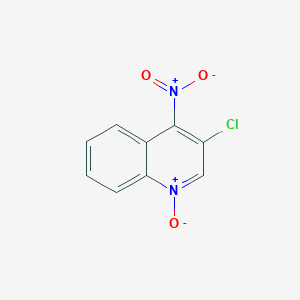
Quinoline, 3-chloro-4-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that belongs to the quinoline family. It is a yellowish powder that is used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action is well known.
Wirkmechanismus
The mechanism of action of Quinoline, 3-chloro-4-nitro-, 1-oxide is well known. The compound inhibits the growth of cancer cells by inducing apoptosis. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.
Biochemische Und Physiologische Effekte
Quinoline, 3-chloro-4-nitro-, 1-oxide has various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, which leads to the death of the cells. The compound also inhibits the growth of malaria parasites by interfering with the heme detoxification pathway. Additionally, the compound inhibits the growth of tuberculosis bacteria by interfering with the mycobacterial respiration.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoline, 3-chloro-4-nitro-, 1-oxide has various advantages and limitations for lab experiments. One of the advantages is that the compound is readily available, and its synthesis method is well known. Additionally, the compound has a well-known mechanism of action, which makes it useful in various scientific research applications. One of the limitations is that the compound is toxic, and caution should be taken when handling it. Additionally, the compound is not very soluble in water, which makes it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are various future directions for Quinoline, 3-chloro-4-nitro-, 1-oxide. One of the directions is the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound can be used in the development of new diagnostic tools for the detection of these diseases. Another direction is the synthesis of new quinoline derivatives, which have various scientific research applications.
Conclusion
Quinoline, 3-chloro-4-nitro-, 1-oxide is a chemical compound that has various scientific research applications. The compound is synthesized using various methods, and its mechanism of action is well known. The compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. Additionally, there are various future directions for the compound, which include the development of new drugs and the synthesis of new quinoline derivatives.
Synthesemethoden
Quinoline, 3-chloro-4-nitro-, 1-oxide is synthesized using various methods. One of the methods involves the reaction of 3-chloro-4-nitroaniline with chloroacetic acid and phosphorus oxychloride. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product. Another method involves the reaction of 3-chloro-4-nitroaniline with nitric acid and sulfuric acid. The reaction produces 3-chloro-4-nitroquinoline-1-oxide as the final product.
Wissenschaftliche Forschungsanwendungen
Quinoline, 3-chloro-4-nitro-, 1-oxide is used in various scientific research applications. One of the applications is in the field of pharmacology, where the compound is used as a reference standard for the analysis of quinoline derivatives. The compound is also used in the development of new drugs for the treatment of various diseases such as cancer, malaria, and tuberculosis. Additionally, the compound is used in the synthesis of other quinoline derivatives, which have various scientific research applications.
Eigenschaften
CAS-Nummer |
14100-52-8 |
|---|---|
Produktname |
Quinoline, 3-chloro-4-nitro-, 1-oxide |
Molekularformel |
C9H5ClN2O3 |
Molekulargewicht |
224.6 g/mol |
IUPAC-Name |
3-chloro-4-nitro-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H5ClN2O3/c10-7-5-11(13)8-4-2-1-3-6(8)9(7)12(14)15/h1-5H |
InChI-Schlüssel |
KCTRRJGEGCNDPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C=[N+]2[O-])Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
14100-52-8 |
Synonyme |
3-CHLORO-4-NITROQUINOLINE-1-OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



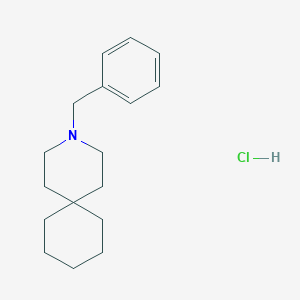
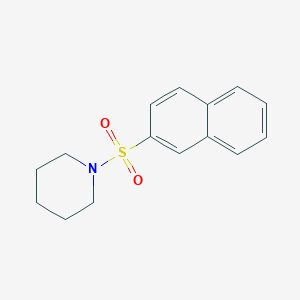
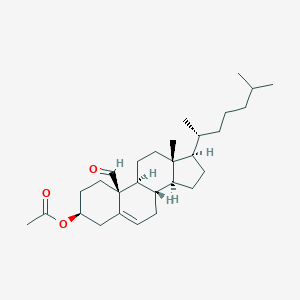
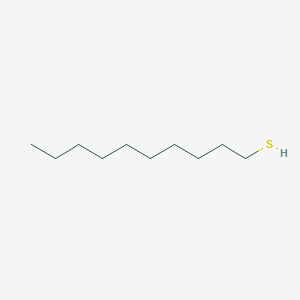
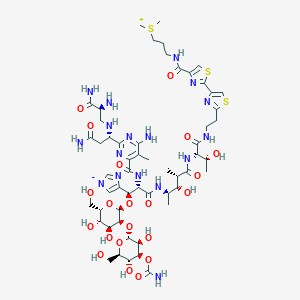
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
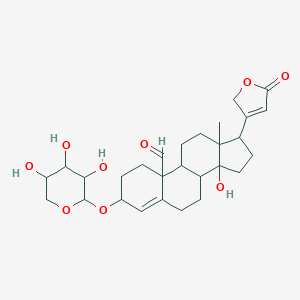
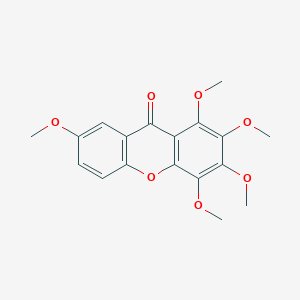
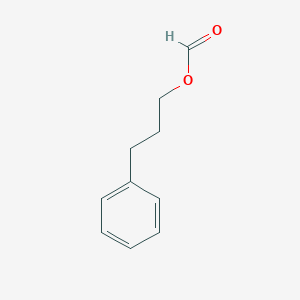
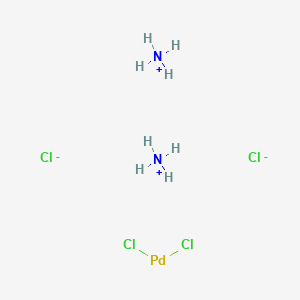
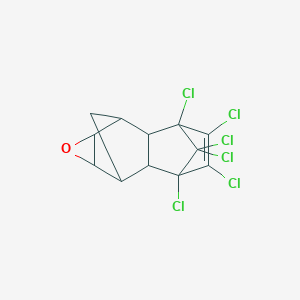
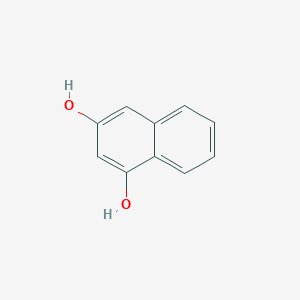
![Dibenzo[a,g]coronene](/img/structure/B86633.png)
